Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride
Description
Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride (molecular formula: C₁₂H₂₆Cl₂N₂O₂; molecular weight: 301.26) is a piperidine derivative featuring an ethyl ester group at the 4-position and a 2-aminoethyl substituent at the 1-position of the piperidine ring, stabilized as a dihydrochloride salt. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the synthesis of muscarinic antagonists such as umeclidinium bromide, as evidenced by its structural analog ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (II) in the production of umeclidinium bromide . The dihydrochloride salt enhances solubility and stability, facilitating its use in reactions requiring controlled pH or aqueous conditions .
Properties
IUPAC Name |
ethyl 1-(2-aminoethyl)piperidine-4-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-2-14-10(13)9-3-6-12(7-4-9)8-5-11;;/h9H,2-8,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDHSVZNOGSADA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride is significant in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting different biological pathways. For instance, it has been used in the synthesis of quinolin-2(1H)-one derivatives, which are known for their biological activities, including anti-inflammatory and anticancer properties .
Neuropharmacology
Research indicates that compounds related to ethyl 1-(2-aminoethyl)piperidine-4-carboxylate may interact with neurotransmitter systems. Studies have shown that piperidine derivatives can act as modulators of cholinergic receptors, which are crucial in cognitive functions and memory formation. This makes them potential candidates for treating neurodegenerative diseases like Alzheimer's .
Antimicrobial Research
The compound has also been investigated for its antimicrobial properties. Its structural analogs have shown effectiveness against various strains of bacteria, including Helicobacter pylori, which is associated with gastric ulcers and cancers. This highlights its potential use in developing new antibiotics or antimicrobial agents .
Case Study 1: Synthesis of Quinolin Derivatives
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of quinolin derivatives from ethyl 1-(2-aminoethyl)piperidine-4-carboxylate. These derivatives exhibited significant binding affinity to MCH receptors, suggesting their potential as therapeutic agents for metabolic disorders .
Case Study 2: Neuroprotective Effects
A research article explored the neuroprotective effects of piperidine derivatives, including this compound. The study found that these compounds could enhance neuronal survival under oxidative stress conditions, indicating their potential utility in neurodegenerative disease therapies .
Mechanism of Action
The mechanism by which ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride and analogous compounds:
Key Comparative Analysis
Substituent Effects on Reactivity and Solubility The 2-aminoethyl group in the target compound enhances nucleophilicity compared to the chloroethyl group in its precursor (ethyl 1-(2-chloroethyl)piperidine-4-carboxylate), enabling further alkylation or conjugation reactions in drug synthesis . The hydroxyl group in 1-(2-aminoethyl)-4-hydroxypiperidine dihydrochloride increases polarity but reduces stability under acidic conditions compared to the ethyl ester variant .
Synthetic Pathways
- The target compound’s synthesis likely involves alkylation of ethyl isonipecotate with 2-chloroethylamine, followed by dihydrochloride salt formation, mirroring methods used for related intermediates .
- In contrast, Ethyl 1-(2-hexyl)-4-phenylpiperidine-4-carboxylate hydrochloride requires alkylation with n-heptyl bromide under reflux, highlighting substituent-dependent reaction conditions .
Data Tables for Critical Parameters
Table 1: Physicochemical Properties
Biological Activity
Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring, an ethyl group, and a carboxylate moiety, which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 273.2 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may function as an inhibitor or activator of specific enzymes or receptors, influencing several biochemical pathways.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against cancer and other diseases.
- Receptor Modulation: The aminoethyl group can form hydrogen bonds with receptor proteins, affecting their function and signaling pathways .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For example:
- Gram-positive Bacteria: Effective against Staphylococcus aureus.
- Gram-negative Bacteria: Shows activity against Escherichia coli, with minimum inhibitory concentrations (MICs) in the low mg/mL range .
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies suggest it may induce cytotoxic effects in cancer cells through mechanisms such as:
- Cell Cycle Arrest: It can cause accumulation of cells in the G2/M phase, indicating a potential mechanism for inhibiting cancer cell proliferation .
- Induction of Apoptosis: this compound may trigger apoptotic pathways in tumor cells, enhancing its therapeutic efficacy against certain cancers.
Case Studies and Research Findings
Several studies have evaluated the compound's biological activity:
- Study on Anticancer Activity:
- Antimicrobial Evaluation:
- Mechanistic Insights:
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C10H22Cl2N2O2 | Piperidine ring with aminoethyl group | Antimicrobial, anticancer |
| Mthis compound | C10H22Cl2N2O2 | Methyl substitution | Anticancer properties |
| 1-(2-Aminoethyl)piperidine-4-carboxylic acid dihydrochloride | C10H22Cl2N2O2 | Carboxylic acid moiety | Notable anticancer activity |
Preparation Methods
3 Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents & Conditions | Yield (%) | Product |
|---|---|---|---|---|---|
| 1 | N-Alkylation | Piperidin-4-one hydrochloride | Bromoethane, Na2CO3, Acetonitrile, 85 °C overnight | 62 | 1-Ethylpiperidin-4-one |
| 2 | Reductive Amination | 1-Ethylpiperidin-4-one, protected amine | Sodium triacetoxyborohydride, THF, AcOH catalyst, overnight | 85 | Protected aminoethyl piperidine intermediate |
| 3 | Deprotection & Salt Formation | Protected intermediate | Conc. HCl, MeOH, 70 °C, 3 h | 96 | Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride, and what critical parameters ensure high yield?
- Methodological Answer : A common route involves reacting ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base (e.g., triethylamine) in solvents like THF or toluene. Key parameters include maintaining anhydrous conditions, precise stoichiometric ratios, and controlled reaction temperatures (40–60°C) to minimize side reactions. Post-reduction of the chloro intermediate with ammonia or a primary amine yields the aminoethyl derivative, followed by dihydrochloride salt formation using HCl gas .
Q. How is purity validated for this compound, and what analytical techniques are recommended?
- Methodological Answer : Purity (98–102%) is assessed via:
- Titration : Non-aqueous titration with alcoholic sodium hydroxide to determine chloride content .
- Spectroscopy : FT-IR to confirm functional groups (e.g., ester C=O at ~1730 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 210–220 nm) using a C18 column and acetonitrile/water mobile phase .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Absorb with inert material (silica), avoid dust generation, and dispose as hazardous waste .
- Storage : Keep in a tightly sealed container at 2–8°C, protected from light and moisture .
Advanced Research Questions
Q. How do solvent choices impact the reaction kinetics and stereochemical outcomes during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution rates by stabilizing transition states. Protic solvents (e.g., water) may hydrolyze the ester group. Solvent polarity also influences the conformation of the piperidine ring, affecting stereoselectivity. Computational modeling (DFT) can predict solvent effects on intermediate stability .
Q. What strategies resolve discrepancies between theoretical and observed purity values in batch synthesis?
- Methodological Answer : Discrepancies often arise from:
- Impurities : By-products like unreacted ethyl isonipecotate or over-alkylated derivatives. Use preparative HPLC or recrystallization (ethanol/water) for purification .
- Moisture Content : Karl Fischer titration ensures residual water <0.5% (w/w) to avoid overestimating purity .
Q. How can spectroscopic and crystallographic data elucidate structural ambiguities in this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves protonation states (e.g., confirms dihydrochloride salt formation via Cl⁻···H-N interactions) .
- NMR : ¹H NMR (D₂O) identifies the piperidine ring conformation (axial/equatorial substituents) and ethyl ester integration .
Q. What pharmacological screening approaches are suitable for assessing its bioactivity?
- Methodological Answer :
- Receptor Binding Assays : Radioligand competition studies (e.g., for sigma or muscarinic receptors) using tritiated ligands .
- Ion Channel Modulation : Patch-clamp electrophysiology to test hERG channel inhibition, critical for cardiac safety profiling .
Q. How does pH influence the stability of this compound in aqueous formulations?
- Methodological Answer : Stability studies (25–40°C) at pH 3–7 show:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
